molecular formula C24H18BrNO4 B14974804 2-bromo-N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-7-yl]benzamide

2-bromo-N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-7-yl]benzamide

Cat. No.: B14974804
M. Wt: 464.3 g/mol
InChI Key: LMQPNJINHVGIKU-UHFFFAOYSA-N
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Description

2-bromo-N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-7-yl]benzamide is a complex organic compound with the molecular formula C24H18BrNO4. This compound is characterized by the presence of a bromine atom, an ethoxyphenyl group, and a chromenyl moiety, making it a unique and versatile molecule in various fields of scientific research .

Preparation Methods

The synthesis of 2-bromo-N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-7-yl]benzamide involves several steps. One common method starts with the preparation of 2-bromo-1-(4-ethoxyphenyl)ethanone, which undergoes hydrolysis, esterification, cyclization, and bromination to yield the target compound . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

2-bromo-N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-7-yl]benzamide can undergo various chemical reactions, including:

Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-bromo-N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-7-yl]benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-bromo-N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-7-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

2-bromo-N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-7-yl]benzamide can be compared with other similar compounds, such as:

Properties

Molecular Formula

C24H18BrNO4

Molecular Weight

464.3 g/mol

IUPAC Name

2-bromo-N-[2-(4-ethoxyphenyl)-4-oxochromen-7-yl]benzamide

InChI

InChI=1S/C24H18BrNO4/c1-2-29-17-10-7-15(8-11-17)22-14-21(27)19-12-9-16(13-23(19)30-22)26-24(28)18-5-3-4-6-20(18)25/h3-14H,2H2,1H3,(H,26,28)

InChI Key

LMQPNJINHVGIKU-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C=C3)NC(=O)C4=CC=CC=C4Br

Origin of Product

United States

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